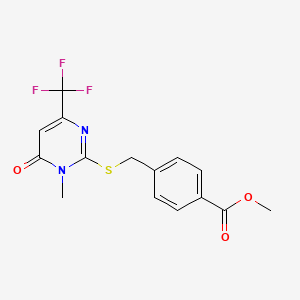
Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate
Vue d'ensemble
Description
Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound. It’s categorized under the sulfanylacetate derivatives, recognized for their diverse chemical properties and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. A common route starts with the formation of the pyrimidine ring, followed by the introduction of the sulfanyl group and ethyl acetate through a series of nucleophilic substitution and esterification reactions. The reaction conditions usually require careful control of temperature, pH, and the use of suitable solvents.
Industrial Production Methods: In industrial settings, the production often involves automated processes to ensure precision and scalability. High-purity reagents and catalysts are employed, alongside advanced techniques like continuous flow reactors to optimize yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: The compound can be oxidized to introduce sulfoxide or sulfone groups, enhancing its reactivity.
Reduction: Reduction reactions might target the oxo group to generate hydroxyl derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing modifications on the pyrimidine ring or the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Various halogenating agents, and nucleophiles like thiols, amines under controlled pH and temperature conditions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Modified pyrimidine rings with diverse functional groups.
Applications De Recherche Scientifique
Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is valuable in:
Chemistry: Studied for its unique reactivity and as an intermediate in the synthesis of complex molecules.
Biology: Used in enzyme inhibition studies due to its structural similarity to biological molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in developing antiviral and anticancer drugs.
Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and material sciences.
Mécanisme D'action
The compound's effects are typically exerted through:
Molecular Targets: Enzyme active sites, DNA/RNA binding.
Pathways Involved: It may inhibit specific enzymes by forming stable complexes or interfere with nucleic acid synthesis, disrupting cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl 2-((1-methyl-6-oxo-4-(fluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate
Ethyl 2-((1-methyl-6-oxo-4-(chloromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate
Comparison:
Structural Differences: The trifluoromethyl group in Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is more electronegative, enhancing its reactivity and biological activity.
Uniqueness: Its trifluoromethyl group imparts distinct steric and electronic properties, often resulting in enhanced binding affinity in biological systems, making it a more potent compound in various applications.
This detailed analysis provides a comprehensive understanding of this compound, from its synthesis to its diverse applications and unique properties.
Propriétés
IUPAC Name |
ethyl 2-[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3S/c1-3-18-8(17)5-19-9-14-6(10(11,12)13)4-7(16)15(9)2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFMWNUIWBUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=O)N1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate](/img/structure/B3129467.png)
![4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3129483.png)
![2-oxo-2-phenylacetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3129484.png)

![Ethyl 4-chloro-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-quinolinecarboxylate](/img/structure/B3129490.png)





![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3129537.png)

![4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3129553.png)

